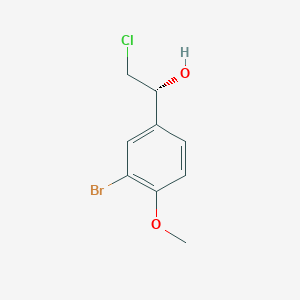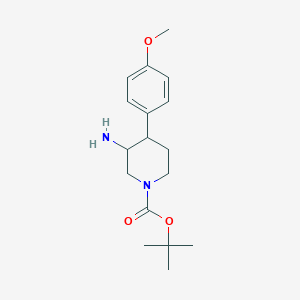![molecular formula C14H13IN2O2 B13176515 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with a molecular formula of C14H12IN2O2. This compound is characterized by the presence of an iodophenyl group, a piperidinone ring, and a nitrile group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical sciences.
Vorbereitungsmethoden
The synthesis of 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring is typically formed through a cyclization reaction involving a suitable precursor such as a substituted amine and a carbonyl compound.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an appropriate phenyl precursor is treated with iodine in the presence of a catalyst.
Formation of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Analyse Chemischer Reaktionen
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or nitrile groups.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature stirring. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules, aiding in the development of new chemical reactions and methodologies.
Industrial Applications: While specific industrial applications are limited, the compound’s unique structure makes it a valuable tool in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is not fully understood, but it is believed to interact with specific molecular targets in the body. The iodophenyl group may facilitate binding to certain receptors or enzymes, while the piperidinone ring and nitrile group contribute to the compound’s overall bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with similar compounds such as:
3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has a similar structure but with a fluorine atom in place of a hydrogen atom on the phenyl ring, which may alter its chemical properties and biological activity.
3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has the iodine atom positioned differently on the phenyl ring, which can affect its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H13IN2O2 |
|---|---|
Molekulargewicht |
368.17 g/mol |
IUPAC-Name |
3-[1-(2-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13IN2O2/c15-11-5-1-2-6-12(11)17-9-3-4-10(14(17)19)13(18)7-8-16/h1-2,5-6,10H,3-4,7,9H2 |
InChI-Schlüssel |
LICGXLMKIOXMCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2I)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)


![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)
![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)



![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
